2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one

Description

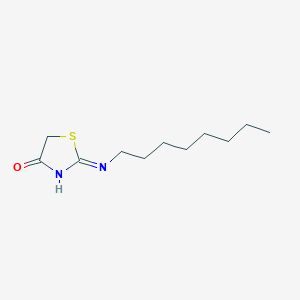

2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazolone core (a five-membered ring containing sulfur, nitrogen, and a ketone group) substituted with an octylamino group (-NH-C₈H₁₇). This structure combines the reactivity of the thiazolone ring with the hydrophobic properties of the long alkyl chain. Thiazolone derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The octylamino substituent distinguishes this compound from simpler analogs by enhancing lipophilicity, which may influence membrane permeability and bioavailability in pharmaceutical contexts.

Properties

IUPAC Name |

2-octylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2OS/c1-2-3-4-5-6-7-8-12-11-13-10(14)9-15-11/h2-9H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWBBSPAQFGMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C1NC(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one typically involves the condensation of octylamine with a suitable thiazole precursor. One common method involves the reaction of octylamine with 2-bromoacetylthiazole under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one vary primarily in their amino substituents, which significantly affect physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazolone Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The octylamino derivative (C₁₁H₂₀N₂OS) exhibits the highest lipophilicity due to its long alkyl chain, making it suitable for applications requiring non-polar solubility, such as lipid-based drug delivery . In contrast, the cyclopropylamino analog (C₆H₈N₂OS) has lower molecular weight and higher polarity, favoring use in aqueous reaction systems .

The hydrochloride salt of the unsubstituted amino derivative (CAS 2192-06-5) is water-soluble, ideal for pharmaceutical formulations requiring ionic intermediates .

Synthetic Accessibility: Derivatives with smaller substituents (e.g., cyclopropyl, methyl) are synthesized via straightforward cyclization reactions, as evidenced by intermediates in and .

Biological Activity

2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles have been extensively studied due to their potential therapeutic applications in various fields such as oncology, antimicrobial treatment, and neurological disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).

Structure and Properties

The molecular structure of this compound includes a thiazole ring with an octylamino substituent at the 2-position. This configuration is crucial for its biological activity. The thiazole moiety is known to enhance lipophilicity and improve membrane permeability, which can influence the compound's bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiazole ring have been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the octylamino group may enhance the hydrophobic interactions with bacterial membranes, increasing the compound's efficacy.

| Compound | Activity | Target Organism | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 12.5 |

| S. aureus | 10.0 |

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor properties. The compound's ability to inhibit cancer cell proliferation has been documented in several studies. For example, this compound has shown promising results in inhibiting growth in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 8.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Enzymatic Activity : Thiazoles often act as enzyme inhibitors; for instance, they may inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : Studies have suggested that this compound can trigger apoptotic pathways in cancer cells by activating caspases or altering mitochondrial membrane potential.

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential cellular processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring significantly affect biological activity. The presence of hydrophobic alkyl chains like octyl enhances membrane interaction and penetration.

Key Findings from SAR Studies:

- Hydrophobicity : Increased hydrophobicity correlates with enhanced antimicrobial and antitumor activity.

- Substituent Effects : Aromatic or aliphatic substitutions at specific positions on the thiazole ring can modulate potency and selectivity against target cells.

Case Studies

Recent studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- A study evaluating various thiazole compounds found that those similar to this compound exhibited significant cytotoxic effects against breast cancer cells compared to standard chemotherapeutics.

- Another investigation into antimicrobial properties demonstrated that this compound outperformed traditional antibiotics against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.